molecular formula C17H16FNO3 B4510850 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide

Cat. No. B4510850
M. Wt: 301.31 g/mol
InChI Key: UNSZICLMKBNWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. LMTX is a tau aggregation inhibitor that works by preventing the formation of tau protein aggregates, which are a hallmark of Alzheimer's disease.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide works by inhibiting the aggregation of tau protein, which is a key pathological feature of Alzheimer's disease. Tau protein is a microtubule-associated protein that stabilizes microtubules in neurons. In Alzheimer's disease, tau protein becomes hyperphosphorylated and aggregates into neurofibrillary tangles, which disrupt neuronal function and ultimately lead to cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide binds to tau protein and prevents the formation of these aggregates, thereby preserving neuronal function.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been shown to reduce tau aggregation and improve cognitive function in preclinical studies. In clinical trials, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been associated with a reduction in brain atrophy and improved clinical outcomes in some patients. However, the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been variable, and more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide is that it has been extensively studied in preclinical models of Alzheimer's disease, and its mechanism of action is well understood. However, the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide in clinical trials has been variable, and it is not yet clear whether it will be an effective treatment for Alzheimer's disease. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has not been studied in other neurodegenerative diseases, so its potential applications may be limited.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide. One area of interest is the development of more potent tau aggregation inhibitors that may be more effective at treating Alzheimer's disease. Additionally, further research is needed to understand the optimal dosing and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide, as well as its potential applications in other neurodegenerative diseases. Finally, more research is needed to understand the long-term safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide in clinical populations.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been extensively studied in preclinical and clinical trials for its efficacy in treating Alzheimer's disease. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been shown to reduce tau aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been tested in both mild-to-moderate and severe Alzheimer's disease patients, with mixed results.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-4,6-7,11H,5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSZICLMKBNWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.